1-Bromobut-3-en-2-one

Description

BenchChem offers high-quality 1-Bromobut-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromobut-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

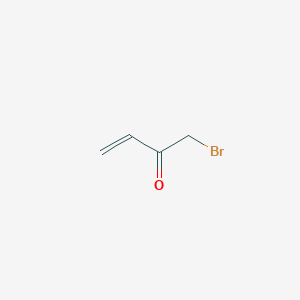

Structure

3D Structure

Properties

IUPAC Name |

1-bromobut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrO/c1-2-4(6)3-5/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYUEVBVPJZOKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454920 | |

| Record name | 1-bromobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155622-69-8 | |

| Record name | 1-bromobut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromobut-3-en-2-one

Foreword: The Strategic Value of a Bifunctional Reagent

In the landscape of modern organic synthesis, the efficiency and elegance of a synthetic route are often dictated by the strategic choice of building blocks. Molecules that possess multiple, orthogonally reactive functional groups are of paramount importance, serving as versatile linchpins in the construction of complex molecular architectures. 1-Bromobut-3-en-2-one, a compound featuring both an α-bromo ketone and a vinyl group, epitomizes such a strategic reagent. Its inherent reactivity profile allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] This guide provides a comprehensive overview of the synthesis, purification, characterization, and reactivity of 1-bromobut-3-en-2-one, grounded in established chemical principles and practical laboratory insights.

Synthesis: A Multi-Step Approach to a Versatile Building Block

The preparation of 1-bromobut-3-en-2-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route begins with the commercially available 3-buten-2-one (methyl vinyl ketone). The core of the strategy involves the selective bromination at the α-position to the carbonyl group.

Underlying Principle: Acid-Catalyzed α-Bromination

The selective bromination of the methyl group adjacent to the carbonyl is achieved through an acid-catalyzed mechanism. The process begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. This is followed by tautomerization to form the enol intermediate. The electron-rich double bond of the enol then attacks a molecule of elemental bromine (Br₂), leading to the formation of the α-brominated ketone and hydrogen bromide (HBr). The acid catalyst is regenerated in the process, allowing it to facilitate the reaction of another ketone molecule.

Experimental Protocol: Synthesis of 1-Bromobut-3-en-2-one

This protocol outlines a typical laboratory-scale synthesis.

Materials:

-

3-Buten-2-one (Methyl vinyl ketone)

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (to neutralize HBr gas), dissolve 3-buten-2-one in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid via the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine's reddish-brown color indicates its consumption.

-

Quenching: Once the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion. Carefully pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a yellow to light brown liquid and can be further purified by vacuum distillation to yield pure 1-bromobut-3-en-2-one.[1]

Synthesis Workflow Diagram

Caption: Generalized Sₙ2 reaction of 1-bromobut-3-en-2-one with a nucleophile.

Conclusion

1-Bromobut-3-en-2-one is a potent and versatile synthetic intermediate whose value is derived from its bifunctional nature. A thorough understanding of its synthesis, handling requirements, and spectroscopic signature is crucial for its effective application in research and development. The protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals aiming to leverage the unique chemical properties of this important building block in the creation of novel and complex molecules for the pharmaceutical and agrochemical industries.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 10.2: Radical Additions - Anti-Markovnikov Product Formation. Retrieved from [Link]

-

LookChem. (n.d.). 1-BROMOBUT-3-EN-2-ONE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromobut-3-en-2-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromobut-3-en-2-one. PubChem Compound Database. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromobut-1-ene. PubChem Compound Database. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-(−)-10-methyl-1(9)-octal-2-one. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

Scribd. (n.d.). Organic Synthesis of 1-Bromobutane. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Bromobut-3-en-2-one (CAS: 155622-69-8): A Versatile Bifunctional Reagent in Modern Organic Synthesis

This technical guide provides a comprehensive overview of 1-bromobut-3-en-2-one, a highly reactive and versatile bifunctional building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles that guide its use in the synthesis of complex molecules.

Introduction: The Strategic Value of Bifunctional Reagents

In the landscape of organic synthesis, the efficiency of a synthetic route is often dictated by the strategic use of building blocks that can introduce multiple functionalities in a controlled manner. 1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, is a prime example of such a reagent.[1][2][3][4] Its structure uniquely combines two highly reactive electrophilic sites: an α-bromoketone and an α,β-unsaturated ketone (enone). This dual reactivity allows for a diverse range of chemical transformations, making it a valuable tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[2][3]

This guide will explore the synthetic utility of this compound, providing not just protocols, but the rationale behind the experimental design, grounded in the fundamental principles of its reactivity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use and characterization in a laboratory setting.

Physical and Chemical Properties

1-Bromobut-3-en-2-one is a yellow to light brown liquid with a strong, pungent odor.[2] Due to its high reactivity, it should be handled with care in a well-ventilated fume hood.[2]

| Property | Value | Source |

| CAS Number | 155622-69-8 | [1][4][5][6] |

| Molecular Formula | C₄H₅BrO | [1][2][4][5] |

| Molecular Weight | 148.99 g/mol | [1][2][5] |

| Boiling Point | 59-62 °C at 12 mmHg | [2] |

| Density | ~1.491 g/cm³ (Predicted) | [2] |

| Appearance | Yellow to light brown liquid | [2] |

Spectroscopic Characterization

While a publicly available, experimentally verified full dataset is not readily accessible, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds. These predictions are crucial for reaction monitoring and product confirmation.

The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments.

-

H_a & H_b (Vinyl Protons, ~5.9-6.5 ppm): These two protons on the terminal carbon of the double bond are diastereotopic. They will appear as two separate signals, each a doublet of doublets due to coupling to each other (geminal coupling, J ≈ 1-3 Hz) and to H_c (vicinal coupling). The trans coupling (J ≈ 16-18 Hz) is typically larger than the cis coupling (J ≈ 10-12 Hz).

-

H_c (Vinyl Proton, ~6.6-7.0 ppm): This proton, attached to the same carbon as the carbonyl, will also be a doublet of doublets due to coupling with H_a and H_b. It is expected to be the most downfield of the vinyl protons due to the deshielding effect of the carbonyl group.

-

H_d (Methylene Protons, ~4.2-4.5 ppm): The two protons of the bromomethyl group are chemically equivalent and will appear as a singlet. This signal is significantly downfield due to the strong electron-withdrawing effects of both the adjacent bromine atom and the carbonyl group.[6]

The carbon-13 NMR spectrum is predicted to show four distinct signals for the four carbon atoms in the molecule.

-

C=O (Carbonyl Carbon, ~190-200 ppm): The ketone carbonyl carbon will be the most downfield signal.

-

=CH₂ (Terminal Alkene Carbon, ~130-140 ppm): The terminal sp² hybridized carbon of the vinyl group.

-

-CH= (Internal Alkene Carbon, ~135-145 ppm): The sp² hybridized carbon adjacent to the carbonyl group.

-

-CH₂Br (Bromomethyl Carbon, ~30-40 ppm): The sp³ hybridized carbon attached to the bromine atom. Its chemical shift is influenced by both the halogen and the carbonyl group.[7][8][9]

The IR spectrum will be characterized by strong absorptions corresponding to the key functional groups.

-

C=O Stretch (~1685-1666 cm⁻¹): This strong, sharp peak is characteristic of an α,β-unsaturated ketone. The conjugation lowers the frequency compared to a saturated ketone (which appears around 1715 cm⁻¹).[10][11][12]

-

C=C Stretch (~1620-1640 cm⁻¹): This absorption corresponds to the carbon-carbon double bond of the vinyl group.

-

=C-H Bending (~910 and 990 cm⁻¹): These two bands are characteristic of a monosubstituted alkene (vinyl group).

-

C-Br Stretch (~500-600 cm⁻¹): This signal appears in the fingerprint region.

The mass spectrum will exhibit a characteristic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[13][14]

-

Molecular Ion Peak ([M]⁺ and [M+2]⁺): Two peaks of nearly equal intensity will be observed for the molecular ion at m/z 148 and 150.

-

Key Fragmentation: A prominent fragmentation will be the loss of a bromine radical (•Br), leading to a cation at m/z 69 (C₄H₅O⁺). This fragment will not show the isotopic pattern.[13][14]

Synthesis of 1-Bromobut-3-en-2-one

A reliable synthesis of 1-bromobut-3-en-2-one can be achieved through a multi-step sequence starting from readily available materials. The key strategy involves the protection of a carbonyl group, followed by manipulation of the side chain, and concluding with deprotection.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromomethyl-2-vinyl-1,3-dioxolane

This intermediate is prepared from 2-ethyl-2-methyl-1,3-dioxolane via bromination and subsequent dehydrobromination. A more direct precursor, bromoacetaldehyde ethylene acetal (2-bromomethyl-1,3-dioxolane), is also commercially available and can be vinylated.[15]

Step 2: Deprotection to yield 1-Bromobut-3-en-2-one

The crucial step is the hydrolysis of the acetal protecting group to reveal the ketone. This must be done under conditions that do not promote decomposition or polymerization of the reactive product.

-

Materials: 2-Bromomethyl-2-vinyl-1,3-dioxolane, formic acid, water, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromomethyl-2-vinyl-1,3-dioxolane (1 equivalent) in a mixture of formic acid and water (e.g., a 4:1 v/v mixture).

-

Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the starting material is consumed, carefully pour the reaction mixture into a separatory funnel containing cold diethyl ether and water.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the formic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at low temperature to minimize product loss.

-

The crude product can be purified by vacuum distillation to afford pure 1-bromobut-3-en-2-one.

-

-

Causality and Trustworthiness: The use of formic acid provides a mildly acidic medium for the hydrolysis of the acetal.[16] This is a standard and reliable method for acetal deprotection.[17] Performing the workup and concentration at low temperatures is critical to prevent polymerization and degradation of the highly reactive α,β-unsaturated ketone product. Each step of the workup is designed to remove impurities and neutralize the acid, ensuring the stability of the final product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 1-bromobut-3-en-2-one stems from its two distinct electrophilic centers. Understanding the interplay of these functionalities is key to predicting its behavior and designing synthetic strategies.

Reactivity as an α-Haloketone

The carbon atom bearing the bromine is highly electrophilic due to the inductive effects of both the bromine and the adjacent carbonyl group. This makes it an excellent substrate for Sₙ2 reactions with a variety of soft nucleophiles.

-

Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution mechanism. Less basic nucleophiles are preferred to avoid competing enolate formation.[18]

-

Applications: This reactivity is fundamental to the Hantzsch synthesis of thiazoles and pyrroles, where the α-bromoketone acts as the electrophilic partner.

Reactivity as an α,β-Unsaturated Ketone

The enone moiety is a classic Michael acceptor, susceptible to conjugate addition (1,4-addition) by a wide range of nucleophiles.[19][20][21]

-

Mechanism: The nucleophile adds to the β-carbon of the double bond, generating a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. This reaction is thermodynamically controlled.[19][20]

-

Applications: Michael additions are powerful C-C bond-forming reactions. This reactivity allows 1-bromobut-3-en-2-one to be used in annulation sequences and for the introduction of a four-carbon chain into a molecule.

Applications in Drug Discovery and Heterocyclic Synthesis

The unique reactivity profile of 1-bromobut-3-en-2-one makes it a powerful tool in modern synthetic chemistry, particularly for constructing molecules of pharmaceutical interest.

Synthesis of Heterocycles

Many bioactive molecules contain heterocyclic scaffolds. 1-Bromobut-3-en-2-one is an ideal precursor for several important classes of heterocycles.

The reaction of an α-bromoketone with a thioamide is a classic and highly efficient method for constructing the thiazole ring.[22][23][24][25]

-

Protocol: Synthesis of 2-Amino-4-vinylthiazole

-

Dissolve 1-bromobut-3-en-2-one (1 eq.) and thiourea (1.1 eq.) in ethanol in a round-bottom flask.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction to room temperature and then neutralize with a base such as sodium bicarbonate or sodium carbonate solution.

-

The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

-

Wash, dry, and concentrate the organic extracts. Purify the product by recrystallization or column chromatography.

-

-

Mechanistic Rationale: The reaction begins with the nucleophilic sulfur of the thioamide attacking the α-carbon of the ketone in an Sₙ2 fashion, displacing the bromide.[23][24] The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring.[24]

Similarly, substituted pyrroles can be synthesized by reacting the α-bromoketone with a β-ketoester and ammonia or a primary amine.[1][18][26][27][28]

-

General Reaction: The enamine formed from the β-ketoester and amine attacks the α-bromoketone. Subsequent cyclization and dehydration yield the highly substituted pyrrole.[27] This versatility allows for the creation of complex pyrrole libraries for screening in drug discovery programs.

Role as a Covalent Warhead in Drug Design

The vinyl ketone moiety is a well-established "warhead" for targeted covalent inhibitors.[29][30] Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and duration of action.

-

Mechanism of Action: The vinyl ketone is a Michael acceptor that can react with nucleophilic amino acid residues, most commonly cysteine, on the target protein.[31]

-

Significance for Drug Development: The ability to covalently modify a target is a powerful strategy in modern drug design, used in approved drugs like afatinib and ibrutinib.[29] While 1-bromobut-3-en-2-one itself is too reactive and non-specific to be a drug, its vinyl ketone functionality can be incorporated into larger, more complex molecules that are designed to bind specifically to the active site of a target enzyme (e.g., a kinase or protease). The α-bromo group provides an additional reactive handle for further synthetic elaboration to build these targeted inhibitors.

Safety, Handling, and Disposal

Due to its reactivity, 1-bromobut-3-en-2-one must be handled with appropriate safety precautions.

-

Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[28] Avoid inhalation of vapors and contact with skin and eyes.[28]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[28] It may be stabilized with a small amount of hydroquinone to prevent polymerization.

-

Toxicity: As an α,β-unsaturated ketone, it is considered a reactive, direct-acting irritant.[22] These compounds are electrophiles and can act as alkylating agents, reacting with biological nucleophiles like glutathione.[24] This reactivity is the basis of their potential toxicity.[10][23]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its halogenated nature, it should be disposed of as halogenated organic waste.

Conclusion

1-Bromobut-3-en-2-one is a powerful and versatile bifunctional reagent with significant potential in organic synthesis. Its ability to participate in both nucleophilic substitution and conjugate addition reactions allows for the efficient construction of a wide variety of molecular scaffolds, including important heterocycles. For medicinal chemists and drug development professionals, the vinyl ketone moiety serves as a valuable electrophilic "warhead" for the design of targeted covalent inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full synthetic potential in a safe and effective manner.

References

-

Babu, V., et al. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Semantic Scholar. [Link]

-

Băsu, D., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(4), 965. [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Gasiūnienė, M., et al. (2024). Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife, 12, e91386. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. [Link]

-

Grokipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]

-

ResearchGate. (n.d.). Hantzsch pyrrole synthesis | Request PDF. [Link]

-

ResearchGate. (2011). (PDF) Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

-

Singh, J., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of the Indian Chemical Society, 100(6), 100984. [Link]

-

Al-Ostoot, F. H., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4145-4166. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromobut-3-en-2-one. PubChem Compound Database. [Link]

-

LookChem. (n.d.). Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE. [Link]

-

ACS Publications. (n.d.). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society. [Link]

-

ChemRxiv. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. [Link]

-

Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]

-

PubChem. (n.d.). 1-Bromobut-3-en-2-one. [Link]

-

Wang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. International Journal of Molecular Sciences, 23(22), 13988. [Link]

-

Ettari, R., et al. (2011). Peptidomimetics containing a vinyl ketone warhead as falcipain-2 inhibitors. European Journal of Medicinal Chemistry, 46(6), 2058-2065. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. [Link]

-

Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

-

Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

Wikipedia. (n.d.). Michael addition reaction. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1-bromobutane C4H9Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram. [Link]

-

Chad's Prep. (2021). 21.8 Michael Reactions | Organic Chemistry. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. [Link]

-

LookChem. (n.d.). Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE. [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

PubMed. (2012). Enantioselective Michael addition of 3-aryl-substituted oxindoles to methyl vinyl ketone catalyzed by a binaphthyl-modified bifunctional organocatalyst. [Link]

-

Pearson. (n.d.). Predict the theoretical number of different NMR signals produced by each compound, and give approximate chemical shifts. Point out any diastereotopic relationships. a. 2-bromobutane b. cyclopentanol. [Link]

-

Dr Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? [Link]

-

YouTube. (2021). 31a: Predicting C-NMR spectra from molecular structure. [Link]

-

CEM Corporation. (n.d.). Protection and Deprotection. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

Organic Syntheses. (n.d.). 2,5,5-Trimethyl-2-(2-bromoethyl)-1,3-dioxane (2). [Link]

-

PubChem. (n.d.). 2-(3-Bromo-but-3-enyl)-[10][22]dioxolane. [Link]

Sources

- 1. Hantzsch Pyrrole Synthesis (Chapter 28) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. 1-Bromobut-3-en-2-one | C4H5BrO | CID 11094790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

- 14. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. Protection and Deprotection [cem.com]

- 17. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Michael Addition [organic-chemistry.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. tandfonline.com [tandfonline.com]

- 26. grokipedia.com [grokipedia.com]

- 27. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 28. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 29. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]

- 30. Peptidomimetics containing a vinyl ketone warhead as falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 1-Bromobut-3-en-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromobut-3-en-2-one

Introduction

1-Bromobut-3-en-2-one (also known as bromomethyl vinyl ketone) is a bifunctional organobromine compound with the molecular formula C₄H₅BrO.[1][2] Its structure incorporates both an α-halo ketone and an α,β-unsaturated carbonyl system. This unique combination of functional groups makes it a highly reactive and versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and as a key component in the synthesis of pharmaceutical and agrochemical products.[3] Given its reactivity, unambiguous structural confirmation is paramount for researchers employing this reagent.

This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive identification and quality assessment of 1-Bromobut-3-en-2-one. The discussion moves beyond simple data reporting to explain the underlying principles and experimental considerations, reflecting a field-proven approach to structural elucidation.

Molecular Structure

A clear understanding of the molecule's connectivity is the foundation for interpreting its spectral data.

Caption: Molecular structure of 1-Bromobut-3-en-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Bromobut-3-en-2-one, both ¹H and ¹³C NMR provide distinct and complementary information.

¹H NMR Spectroscopy

The proton NMR spectrum reveals four unique hydrogen environments. The vinyl group protons constitute a complex ABC spin system, where the chemical shift differences are comparable in magnitude to the coupling constants, leading to a non-first-order splitting pattern.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-1 (CH₂Br) | ~ 4.2 | Singlet (s) | 2H | N/A |

| H-3 (=CH) | ~ 6.6 | Doublet of Doublets (dd) | 1H | Jtrans = ~17 Hz, Jcis = ~10 Hz |

| H-4a (=CH₂, cis to C=O) | ~ 6.1 | Doublet of Doublets (dd) | 1H | Jcis = ~10 Hz, Jgem = ~2 Hz |

| H-4b (=CH₂, trans to C=O) | ~ 6.4 | Doublet of Doublets (dd) | 1H | Jtrans = ~17 Hz, Jgem = ~2 Hz |

Expertise & Causality:

-

CH₂Br Protons (H-1): These protons are adjacent to two powerful electron-withdrawing groups: the carbonyl (C=O) and the bromine atom. This dual effect significantly deshields them, shifting their resonance far downfield to approximately 4.2 ppm. As there are no protons on the adjacent C-2 carbon, they appear as a sharp singlet.

-

Vinyl Protons (H-3, H-4): This system is characteristic of a terminal alkene.

-

H-3: This proton is coupled to both H-4a and H-4b, resulting in a doublet of doublets.

-

H-4a & H-4b: These two protons are diastereotopic and thus chemically non-equivalent. They are coupled to each other (geminal coupling) and to H-3 (vicinal coupling). The magnitude of the vicinal coupling constants is stereospecific: the trans-coupling (~17 Hz) is significantly larger than the cis-coupling (~10 Hz), a cornerstone for assigning these protons.[4] The deshielding effect of the carbonyl group places all vinyl protons in the 6.0-7.0 ppm range.[5]

-

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 1-Bromobut-3-en-2-one in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent prevents large solvent signals from obscuring the analyte peaks.[6]

-

Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and allows for accurate chemical shift calibration.[6][7]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse program. A spectrometer frequency of 400 MHz or higher is recommended to resolve the complex splitting of the vinyl protons.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay, FID).

-

Analysis: Integrate the peaks to determine proton ratios and measure coupling constants to confirm assignments.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For 1-Bromobut-3-en-2-one, four distinct signals are expected.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₂Br) | ~ 35 |

| C-2 (C=O) | ~ 192 |

| C-3 (=CH) | ~ 132 |

| C-4 (=CH₂) | ~ 130 |

Expertise & Causality:

-

Carbonyl Carbon (C-2): The C=O carbon is the most deshielded nucleus in the molecule due to the large electronegativity of the oxygen atom, resulting in a signal far downfield around 192 ppm. This is characteristic of an α,β-unsaturated ketone.

-

Vinyl Carbons (C-3, C-4): These sp²-hybridized carbons appear in the typical alkene region of the spectrum (120-140 ppm).[5]

-

Brominated Carbon (C-1): This sp³-hybridized carbon is directly attached to the electronegative bromine atom, which shifts its resonance downfield to ~35 ppm compared to an unsubstituted alkane carbon.[7]

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with the primary difference being the use of a carbon-observe, proton-decouple pulse sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8]

Table 3: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~ 3090 | =C-H Stretch | Vinyl | Medium |

| ~ 1685 | C=O Stretch | α,β-Unsaturated Ketone | Strong |

| ~ 1625 | C=C Stretch | Alkene | Medium |

| ~ 970 & 920 | =C-H Bend (out-of-plane) | Terminal Alkene | Strong |

| ~ 550 | C-Br Stretch | Alkyl Halide | Medium-Strong |

Expertise & Causality:

-

C=O Stretch: The most prominent peak in the spectrum will be the strong absorption around 1685 cm⁻¹. The position of this peak is diagnostic. A saturated ketone typically absorbs near 1715 cm⁻¹. In 1-Bromobut-3-en-2-one, conjugation with the C=C double bond delocalizes the pi electrons, weakening the C=O bond slightly and thus lowering its stretching frequency.[9]

-

C=C and =C-H Stretches: The presence of the vinyl group is confirmed by the C=C stretch at ~1625 cm⁻¹ and, crucially, the =C-H stretching vibration found just above 3000 cm⁻¹. Alkanes only show C-H stretches below 3000 cm⁻¹.[10][11]

-

C-Br Stretch: The carbon-bromine bond vibration appears in the fingerprint region of the spectrum (below 1500 cm⁻¹), typically around 550 cm⁻¹.[12]

Caption: Workflow for IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers structural insights through the analysis of its fragmentation patterns.[13]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Ion | Interpretation |

| 148/150 | [C₄H₅BrO]⁺˙ | Molecular Ion (M⁺˙) |

| 121/123 | [C₂H₂BrO]⁺ | [M - C₂H₃]⁺ (Loss of vinyl radical) |

| 69 | [C₄H₅O]⁺ | [M - Br]⁺ |

| 55 | [C₃H₃O]⁺ | [M - CH₂Br]⁺ (Loss of bromomethyl radical) |

Expertise & Causality:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 148 and 150. This characteristic doublet, with an intensity ratio of nearly 1:1, is the unmistakable signature of a compound containing one bromine atom, corresponding to its two stable isotopes, ⁷⁹Br and ⁸¹Br.

-

Fragmentation Pathways: Upon electron ionization, the molecular ion becomes a radical cation, which is energetically unstable and undergoes fragmentation. For ketones, the most common fragmentation pathway is alpha-cleavage , the breaking of a bond adjacent to the carbonyl group.[14][15][16]

-

Cleavage of the C2-C3 Bond: This results in the loss of a neutral vinyl radical (·CH=CH₂) and the formation of the resonance-stabilized bromomethyl acylium ion at m/z 121/123 .

-

Cleavage of the C1-C2 Bond: This pathway leads to the loss of a bromomethyl radical (·CH₂Br) and the formation of the vinyl acylium ion at m/z 55 . This fragment is also resonance-stabilized.

-

Loss of Bromine: Cleavage of the C-Br bond results in the loss of a bromine radical (Br·), yielding a fragment at m/z 69 .

-

Caption: Key fragmentation pathways of 1-Bromobut-3-en-2-one in EI-MS.

Experimental Protocol: GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization, EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

Conclusion

The structural elucidation of 1-Bromobut-3-en-2-one is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. Infrared spectroscopy provides rapid confirmation of the key α,β-unsaturated ketone and alkyl bromide functional groups. Finally, mass spectrometry confirms the molecular weight and elemental composition (via isotopic pattern) while revealing characteristic fragmentation pathways that are consistent with the proposed structure. Together, these methods provide a robust, self-validating system for the unambiguous identification of this important synthetic intermediate.

References

-

Banwell, C. N., & Sheppard, N. (1960). High resolution nuclear-magnetic-resonance spectra of hydrocarbon groupings: IV. ABC spectra of vinyl compounds. Molecular Physics. [Link]

-

Al-Zaydi, K. M. (2008). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11094790, 1-Bromobut-3-en-2-one. PubChem. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 47350, 1-Bromobut-3-en-2-ol. PubChem. [Link]

-

Molbase. (n.d.). 1-BROMOBUT-3-EN-2-ONE CAS 155622-69-8 wiki. Molbase. [Link]

-

Allinger, N. L., Tai, J. C., & Miller, M. A. (1966). Organic Quantum Chemistry. XIII. The Electronic Spectra of the α-Halo Ketones. Journal of the American Chemical Society. [Link]

-

Sato, K., et al. (2002). Relation Between Reactivities of Vinyl Monomers and Their NMR Spectra. Journal of the Brazilian Chemical Society. [Link]

-

Gurudata, K., & Stothers, J. B. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry. [Link]

-

LookChem. (n.d.). Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE. LookChem. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Doc Brown's Chemistry. [Link]

-

Wiley Science Solutions. (n.d.). 1-Bromobutane. SpectraBase. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 140876, 3-Bromobut-1-ene. PubChem. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 51382556, (2S)-1-bromobut-3-en-2-ol. PubChem. [Link]

-

Chen, P., & Li, H. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

-

ChemTalk. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). ChemTalk. [Link]

-

Soderberg, T. (2014). Infrared Spectroscopy. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). α-Halo ketone. Wikipedia. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. ICT Prague. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Clark, J. (n.d.). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]

-

The Organic Chemistry Tutor. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

-

Scribd. (n.d.). Experiment 3 - Synthesis of 1 - Bromobutane. Scribd. [Link]

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromobutane. Doc Brown's Chemistry. [Link]

-

McMurry, J. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

De Kimpe, N., & De Buyck, L. (1995). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. ResearchGate. [Link]

Sources

- 1. 1-Bromobut-3-en-2-one | C4H5BrO | CID 11094790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE | lookchem [lookchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of n-butyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Reaction Mechanisms of 1-Bromobut-3-en-2-one

Abstract

1-Bromobut-3-en-2-one, also known as bromomethyl vinyl ketone, is a highly versatile bifunctional reagent in organic synthesis. Its unique molecular architecture, featuring both an α-bromo ketone and a vinyl ketone moiety, presents a fascinating landscape of reactivity. This guide provides a comprehensive exploration of the reaction mechanisms of 1-Bromobut-3-en-2-one, offering researchers, scientists, and drug development professionals a detailed understanding of its synthetic potential. We will delve into the nuanced interplay of its electrophilic centers, examining the competing pathways of nucleophilic substitution, Michael addition, and Diels-Alder reactions. This document is structured to provide not only theoretical mechanistic insights but also practical, field-proven experimental protocols and data to empower the proficient application of this valuable synthetic building block.

Introduction: The Duality of a Valuable Synthetic Intermediate

1-Bromobut-3-en-2-one (C₄H₅BrO) is a reactive organobromine compound that serves as a valuable intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] Its significance lies in the presence of two distinct and electronically coupled electrophilic sites: the α-carbon atom bonded to the bromine, and the β-carbon of the α,β-unsaturated ketone system. This duality allows for a rich and controllable reaction chemistry, making it a powerful tool for the construction of complex molecular frameworks.

The electron-withdrawing nature of the carbonyl group significantly enhances the reactivity of the adjacent carbon-bromine bond towards nucleophilic attack, while simultaneously activating the vinyl group for conjugate additions. Understanding the factors that govern the chemoselectivity of nucleophilic attack on these two centers is paramount for its effective utilization in multi-step syntheses.

Table 1: Physicochemical Properties of 1-Bromobut-3-en-2-one

| Property | Value |

| Molecular Formula | C₄H₅BrO |

| Molecular Weight | 148.99 g/mol |

| Boiling Point | 59-62 °C at 12 mmHg |

| Appearance | Yellow to light brown liquid |

| CAS Number | 155622-69-8 |

Data sourced from LookChem[1] and PubChem[2].

Synthesis of 1-Bromobut-3-en-2-one: A Practical Approach

A convenient and efficient synthesis of 1-Bromobut-3-en-2-one has been reported, starting from the commercially available 2-ethyl-2-methyl-1,3-dioxolane.[1] This multi-step procedure involves the protection of the ketone functionality as an acetal, followed by bromination, dehydrobromination, and finally, deprotection to yield the target molecule.

Experimental Protocol: Synthesis of 1-Bromobut-3-en-2-one[1]

Step 1: Synthesis of 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane

-

To a solution of 2-ethyl-2-methyl-1,3-dioxolane in dichloromethane, add elemental bromine dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dibrominated acetal.

Step 2: Synthesis of 2-bromomethyl-2-vinyl-1,3-dioxolane

-

Dissolve the dibrominated acetal in anhydrous tetrahydrofuran (THF).

-

Add potassium tert-butoxide in portions at 0 °C.

-

Stir the reaction at room temperature for several hours.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the vinyl dioxolane.

Step 3: Deprotection to 1-Bromobut-3-en-2-one

-

Method A (Formolysis): Treat the vinyl dioxolane with formic acid and heat for 6-10 hours.

-

Method B (Microwave-assisted hydrolysis): Heat a mixture of the vinyl dioxolane and aqueous acid in a microwave reactor at 100°C for 8-10 minutes.

-

After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purify the crude product by distillation under reduced pressure to obtain 1-Bromobut-3-en-2-one.

Reaction Mechanisms: A Tale of Two Electrophiles

The reactivity of 1-Bromobut-3-en-2-one is dominated by the presence of its two electrophilic centers. Nucleophiles can attack either the α-carbon, leading to substitution of the bromide, or the β-carbon of the vinyl group, resulting in a conjugate addition. The choice of nucleophile, reaction conditions, and steric factors all play a crucial role in determining the outcome of the reaction.

Nucleophilic Substitution (SN2) at the α-Carbon

The α-carbon of 1-Bromobut-3-en-2-one is highly susceptible to nucleophilic attack via an SN2 mechanism. The adjacent carbonyl group enhances the electrophilicity of this carbon through its electron-withdrawing inductive effect. This reaction is a versatile method for introducing a variety of functional groups at the α-position.

Mechanism:

The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the α-carbon from the backside relative to the bromine atom, which acts as the leaving group. This results in an inversion of stereochemistry if the α-carbon is chiral.

Michael Addition (1,4-Conjugate Addition)

The vinyl group of 1-Bromobut-3-en-2-one is an excellent Michael acceptor.[3] In a Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated system in a 1,4-conjugate fashion.[4] This reaction is particularly useful for the formation of new carbon-carbon bonds.

Mechanism:

The reaction is typically initiated by a base, which generates a nucleophile (the Michael donor). The nucleophile then attacks the β-carbon of 1-Bromobut-3-en-2-one (the Michael acceptor), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct.[5]

Competition between 1,2- and 1,4-Addition:

While 1,4-addition (Michael addition) is generally favored with soft nucleophiles, harder nucleophiles may preferentially attack the carbonyl carbon in a 1,2-addition. The outcome of this competition is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.[6][7][8][9] At lower temperatures, the kinetically controlled 1,2-addition product may be favored, while at higher temperatures, the thermodynamically more stable 1,4-addition product often predominates.[6][9]

Diels-Alder Reaction ([4+2] Cycloaddition)

The electron-deficient double bond of 1-Bromobut-3-en-2-one makes it a potent dienophile in Diels-Alder reactions.[10] This [4+2] cycloaddition reaction with a conjugated diene provides a powerful and stereospecific method for the synthesis of six-membered rings.[11][12][13]

Mechanism:

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of both the diene and the dienophile is retained in the product.[14] The reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[10]

Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride (A Model System)[16][17]

This protocol illustrates a typical setup for a Diels-Alder reaction. Note that for the reaction with 1-Bromobut-3-en-2-one, the specific conditions may need to be optimized.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the dienophile (e.g., maleic anhydride) in a suitable solvent (e.g., xylene).

-

Diene Addition: Add the diene (e.g., generated in situ from 3-sulfolene) to the flask.

-

Reflux: Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by TLC.

-

Workup: After completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Applications in Heterocyclic Synthesis: The Paal-Knorr Furan Synthesis

1-Bromobut-3-en-2-one is a valuable precursor for the synthesis of substituted furans, a class of heterocyclic compounds with significant applications in medicinal chemistry.[15] A common strategy involves the reaction of 1-Bromobut-3-en-2-one with a 1,3-dicarbonyl compound, which proceeds via a tandem nucleophilic substitution and intramolecular cyclization, akin to the Paal-Knorr furan synthesis.

Mechanism:

-

Deprotonation: A base deprotonates the active methylene group of the 1,3-dicarbonyl compound to form an enolate.

-

Nucleophilic Substitution: The enolate acts as a nucleophile and displaces the bromide from 1-Bromobut-3-en-2-one.

-

Tautomerization and Cyclization: The resulting intermediate tautomerizes to form an enol, which then undergoes an intramolecular attack on one of the carbonyl groups.

-

Dehydration: The cyclic intermediate dehydrates to form the aromatic furan ring.

Conclusion: A Versatile Tool for Molecular Construction

1-Bromobut-3-en-2-one stands out as a remarkably versatile and powerful building block in organic synthesis. Its dual electrophilic nature allows for a diverse range of transformations, including nucleophilic substitutions, Michael additions, and Diels-Alder reactions. The ability to selectively target one of the electrophilic sites through careful choice of reaction conditions and nucleophiles opens up a vast synthetic landscape. This guide has provided a detailed overview of the key reaction mechanisms of 1-Bromobut-3-en-2-one, supported by practical experimental insights. A thorough understanding of these reaction pathways will undoubtedly continue to inspire innovative synthetic strategies for the construction of complex and biologically important molecules.

References

-

Tiano, L. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

-

Mekonnen, A., Havelkova, M., & Carlson, R. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one. Synthetic Communications, 39(14), 2472-2480. [Link]

-

LookChem. (n.d.). 1-BROMOBUT-3-EN-2-ONE. Retrieved from [Link]

-

NROChemistry. (n.d.). Michael Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 11). More On 1,2 and 1,4 Additions To Dienes. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.10: Electrophilic Addition- 1,2- Versus 1,4-Addition. Chemistry LibreTexts. [Link]

-

OpenOChem Learn. (n.d.). Electrophilic Addition - 1,2 versus 1,4. OpenOChem Learn. [Link]

-

Chemistry Notes. (2022, February 11). Diels Alder Reaction mechanism: Stereochemistry and Regiochemistry. Chemistry Notes. [Link]

-

Study.com. (n.d.). Diels-Alder Reaction | Mechanism, Stereochemistry & Examples. Study.com. [Link]

-

ResearchGate. (n.d.). Synthesis of polysubstituted furans from 1,3-dicarbonyls. ResearchGate. [Link]

-

Leah4sci. (2025, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2021, January 3). Diels Alder Reaction [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). 1,2 and 1,4 Electrophilic Addition to Dienes. Chemistry Steps. [Link]

-

ResearchGate. (n.d.). Synthesis of furan from 1,3-dicarbonyl compound and alkyne. ResearchGate. [Link]

-

ResearchGate. (n.d.). Paal-Knorr synthetic methods for substituted furans using either... ResearchGate. [Link]

-

PubChem. (n.d.). 3-Bromobut-1-ene. PubChem. [Link]

-

PubChem. (n.d.). 1-Bromobut-3-en-2-one. PubChem. [Link]

-

Master Organic Chemistry. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]

-

jOeCHEM. (2020, January 27). Michael Additions Revisited with 1,3 Dicarbonyls [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

-

PubMed. (n.d.). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. PubMed. [Link]

-

Brant Kadrow. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

-

Fiveable. (n.d.). Methyl Vinyl Ketone Definition. Fiveable. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the reaction of methyl vinyl ketone with Cl atoms. ResearchGate. [Link]

-

ResearchGate. (2019, June 6). (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol. Organic Chemistry Portal. [Link]

-

Brant Kadrow. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. [Link]

-

Diwan Thakur. (n.d.). Michael addition reaction [PPTX]. Slideshare. [Link]

Sources

- 1. Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE | lookchem [lookchem.com]

- 2. 1-Bromobut-3-en-2-one | C4H5BrO | CID 11094790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Michael Addition [organic-chemistry.org]

- 5. Michael Reaction | NROChemistry [nrochemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. study.com [study.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 1-Bromobut-3-en-2-one in common organic solvents

An In-depth Technical Guide to the Solubility of 1-Bromobut-3-en-2-one

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Bromobut-3-en-2-one (also known as bromomethyl vinyl ketone), a highly reactive α-bromoketone intermediate crucial in organic synthesis. While quantitative solubility data for this compound is not widely published, this document leverages fundamental chemical principles to predict its solubility profile across a range of common organic solvents. It is designed for researchers, chemists, and drug development professionals who utilize such intermediates and require a deep, practical understanding of their solution behavior to optimize reaction conditions, purification processes, and formulation strategies. The guide includes a detailed, field-tested protocol for the experimental determination of solubility and emphasizes safe handling practices for this reactive molecule.

Introduction to 1-Bromobut-3-en-2-one

1-Bromobut-3-en-2-one is an organobromine compound featuring a vinyl group, a ketone, and a bromine atom on the alpha-carbon.[1][2] Its molecular formula is C₄H₅BrO, with a molecular weight of approximately 148.99 g/mol .[1][2][3] This unique combination of functional groups makes it a highly versatile and reactive building block in synthetic chemistry.

Key Physicochemical Properties:

-

Appearance: Yellow to light brown liquid[1].

-

Topological Polar Surface Area (TPSA): 17.1 Ų[2][3]. This value suggests the molecule has moderate polarity.

-

Hydrogen Bonding: It contains one hydrogen bond acceptor (the carbonyl oxygen) and no hydrogen bond donors.[2][3]

The structure, possessing both a polar carbonyl group and a reactive C-Br bond, makes 1-Bromobut-3-en-2-one a valuable precursor in the synthesis of pharmaceuticals and agrochemicals.[1] α-Bromoketones are a well-established class of intermediates used to construct more complex molecular architectures, often found in drug discovery programs.[5][6][7] Understanding its solubility is the first critical step in successfully employing it in any synthetic workflow.

Safety and Handling Precautions

As a reactive α-bromoketone, 1-Bromobut-3-en-2-one should be handled with significant care, as it is expected to be an irritant and lachrymator. While a specific Safety Data Sheet (SDS) is not widely available, prudent laboratory practices for analogous reactive organobromides should be strictly followed.

-

Personal Protective Equipment (PPE): Always work in a certified laboratory fume hood.[8] Wear safety glasses with side-shields or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

-

Handling: Avoid all contact with skin and eyes and prevent inhalation of vapors.[8] Use equipment and techniques that prevent the generation of mists or aerosols. The compound is highly reactive; therefore, it should be kept away from heat, sparks, and open flames.[9] All equipment should be properly grounded to prevent static discharge.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations.[8]

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (1-Bromobut-3-en-2-one) and the solvent. The guiding principle is "like dissolves like," which implies that substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[10]

1-Bromobut-3-en-2-one's solubility is dictated by a balance of its features:

-

Polar Carbonyl Group: The C=O bond introduces a significant dipole moment, making this region of the molecule polar and capable of dipole-dipole interactions.

-

α-Bromo Group: The electronegative bromine atom further enhances the electrophilicity of the α-carbon and contributes to the molecule's overall polarity.

-

Hydrocarbon Backbone: The four-carbon structure is relatively small, meaning its nonpolar character does not overwhelmingly dominate the molecule's properties.

-

Hydrogen Bonding: The lack of a hydrogen bond donor limits its ability to dissolve in protic solvents like water through hydrogen bonding, although the carbonyl oxygen can act as a weak hydrogen bond acceptor.[2]

Based on these features, 1-Bromobut-3-en-2-one is classified as a moderately polar molecule . It is expected to be most soluble in solvents of similar polarity and less soluble in highly nonpolar or highly polar, protic solvents.

Predicted Solubility Profile in Common Organic Solvents

The following table provides a predicted solubility profile for 1-Bromobut-3-en-2-one. These predictions are derived from its molecular structure and the principles of "like dissolves like." They serve as an expert-guided starting point for solvent screening in any experimental design.

| Solvent | Solvent Type | Dielectric Constant (ε) | Predicted Solubility | Rationale |

| Hexane | Nonpolar | 1.9 | Low | The high polarity mismatch between the nonpolar alkane and the polar ketone results in weak intermolecular forces. |

| Toluene | Nonpolar (Aromatic) | 2.4 | Moderate | Toluene's aromatic ring allows for some π-stacking and induced dipole interactions, making it a better solvent than hexane. |

| Diethyl Ether | Weakly Polar | 4.3 | High | The polarity is a good match, and the ether oxygen can interact favorably with the electrophilic regions of the solute. |

| Dichloromethane (DCM) | Polar Aprotic | 9.1 | High | Excellent polarity match. DCM is a versatile solvent for a wide range of moderately polar organic compounds. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.0 | High | The ester functionality provides a good polarity match for the ketone, facilitating strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | 21 | Very High | As a ketone, acetone's polarity and structure are very similar to the solute, maximizing "like dissolves like" interactions. |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | High | The high polarity of ACN aligns well with the polar nature of the solute. |

| Methanol (MeOH) | Polar Protic | 33 | Moderate | While polar, methanol's strong hydrogen-bonding network is somewhat disrupted by the non-H-bonding solute, potentially limiting solubility compared to polar aprotic solvents. |

| Water | Polar Protic | 80.1 | Very Low | The solute's inability to donate hydrogen bonds and its hydrocarbon character prevent it from effectively integrating into water's extensive H-bond network.[11] |

Experimental Protocol for Solubility Determination

This section provides a robust, self-validating protocol for the qualitative and semi-quantitative determination of solubility. The causality behind this method is its direct, empirical approach, allowing for a rapid yet accurate assessment of a compound's solubility in various solvents.

Objective: To determine the approximate solubility of 1-Bromobut-3-en-2-one in a selected solvent at room temperature.

Materials:

-

1-Bromobut-3-en-2-one

-

Selected organic solvents (e.g., from the table above)

-

Small, dry test tubes or vials (e.g., 13x100 mm)

-

Analytical balance (readable to 0.1 mg)

-

Graduated pipettes or micropipettes

-

Vortex mixer

Procedure:

-

Preparation: Accurately weigh approximately 25 mg of 1-Bromobut-3-en-2-one into a clean, dry test tube.[12] Record the exact mass.

-

Solvent Addition (Initial): Add the selected solvent to the test tube in small, measured increments (e.g., 0.25 mL) using a pipette.[13]

-

Mixing: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing and facilitate dissolution.[12]

-

Observation: After mixing, allow the solution to stand for a minute and observe.

-

Soluble: The solid completely disappears, and the resulting solution is clear and homogeneous.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Titration to Dissolution: If the compound is not fully dissolved after the initial solvent addition, continue adding the solvent in measured increments (e.g., 0.25 mL), vortexing and observing after each addition.[13]

-

Endpoint Determination: Carefully record the total volume of solvent required to achieve complete dissolution of the initial 25 mg of solute.[13] If complete dissolution is not achieved after adding a significant volume (e.g., 5 mL), the compound can be considered sparingly soluble or insoluble.

-

Calculation (Semi-Quantitative): Calculate the approximate solubility using the formula:

-

Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)

-

Self-Validation Check: To ensure the observation is not a supersaturated state, add a tiny seed crystal of the solute to the final clear solution. If the solution is saturated, precipitation will occur. This step validates the determined endpoint.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

Caption: Workflow for the experimental determination of solubility.

Applications and Implications in R&D

A thorough understanding of the solubility of 1-Bromobut-3-en-2-one is not merely academic; it is a prerequisite for its effective application in research and development.

-

Reaction Optimization: The choice of solvent is critical for reaction success. The solvent must fully dissolve all reactants to ensure a homogeneous reaction mixture, allowing for efficient molecular interactions and predictable kinetics. Using a solvent in which 1-Bromobut-3-en-2-one has high solubility (e.g., Acetone, DCM) is essential.

-

Purification Strategy: Solubility data directly informs purification methods.

-

Crystallization: To purify the product of a reaction involving this intermediate, one might seek a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Conversely, an "anti-solvent" (one in which the compound is insoluble) can be added to a solution to induce precipitation.

-

Chromatography: In liquid chromatography, the mobile phase (solvent system) must be carefully chosen based on the solubility and polarity of all components in the mixture to achieve effective separation.

-

-

Drug Development: As a building block for pharmaceutical compounds, understanding the solubility of intermediates like this is the first step in a long chain of physicochemical characterization.[1][7] The properties of the intermediate can influence the properties of the final active pharmaceutical ingredient (API), including its solubility, which is a key determinant of bioavailability. The introduction of a bromo-ketone moiety can be a deliberate strategy in drug design to modulate factors like lipophilicity and target binding.[14][15]

Conclusion

1-Bromobut-3-en-2-one is a moderately polar, reactive intermediate with significant utility in chemical synthesis. While specific quantitative solubility data is scarce, its molecular structure provides a reliable basis for predicting its behavior in common organic solvents. It is expected to exhibit high solubility in moderately polar to polar aprotic solvents such as acetone, dichloromethane, and ethyl acetate, with poor solubility in the extremes of nonpolar hexane and highly polar water. This guide provides the theoretical framework, a predicted solubility profile, and a robust experimental protocol to empower researchers to confidently and safely handle and utilize this valuable chemical reagent in their synthetic and drug discovery endeavors.

References

-

Wikipedia contributors. (2023). 1-Bromobutane. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

LookChem. (n.d.). 1-BROMOBUT-3-EN-2-ONE. LookChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromobut-3-en-2-ol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Bromobut-3-en-2-one. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-1-bromobut-3-en-2-ol. PubChem Compound Database. [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromobutane. [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

-

Singh, V. et al. (2010). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. ResearchGate. [Link]

-

University Handout. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Słoczyńska, K. et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. (n.d.). The Role of Aryl Ketones in Drug Discovery: Insights from Intermediates. [Link]

Sources

- 1. Cas 155622-69-8,1-BROMOBUT-3-EN-2-ONE | lookchem [lookchem.com]

- 2. 1-Bromobut-3-en-2-one | C4H5BrO | CID 11094790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1-BROMOBUT-3-EN-2-ONE | 155622-69-8 [chemicalbook.com]

- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. fishersci.com [fishersci.com]

- 10. chem.ws [chem.ws]

- 11. 1-Bromobutane - Wikipedia [en.wikipedia.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

- 14. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 15. nbinno.com [nbinno.com]

Navigating the Synthetic Landscape of 1-Bromobut-3-en-2-one: A Technical Guide for Chemical Researchers

Abstract

This technical guide provides an in-depth exploration of 1-Bromobut-3-en-2-one, a versatile bifunctional reagent with significant applications in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document elucidates the compound's nomenclature, physicochemical properties, and characteristic reactivity, stemming from its dual identity as an α-halo ketone and an α,β-unsaturated carbonyl system. Detailed experimental protocols for its synthesis and typical applications are presented, alongside critical safety and handling procedures. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights to effectively utilize this potent synthetic building block.

Introduction: Unveiling a Versatile Synthetic Intermediate

1-Bromobut-3-en-2-one, a highly reactive organobromine compound, has emerged as a valuable intermediate in the synthesis of a diverse array of organic molecules.[1] Its utility lies in its unique molecular architecture, which incorporates two highly reactive functional groups: a vinyl group conjugated to a ketone and a bromine atom at the α-position to the carbonyl. This arrangement confers a dual reactivity profile, making it a versatile precursor for constructing complex molecular frameworks. This guide aims to provide a comprehensive overview of 1-Bromobut-3-en-2-one, empowering researchers to harness its synthetic potential while ensuring safe and efficient handling.

Nomenclature and Chemical Identity: A Compound of Many Names

A clear understanding of a compound's nomenclature is paramount for effective scientific communication and information retrieval. 1-Bromobut-3-en-2-one is known by several synonyms and alternative names in chemical literature and databases. Establishing clarity in its identification is the first step toward its successful application.